molecular formula C8H12O2S2 B14911403 Tert-butyl thiophen-3-yl sulfone

Tert-butyl thiophen-3-yl sulfone

Cat. No.: B14911403
M. Wt: 204.3 g/mol
InChI Key: TYDVZGWWUBQJBL-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfonyl)thiophene is a heterocyclic organic compound that features a thiophene ring substituted with a tert-butylsulfonyl group at the third position. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science. The tert-butylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfonyl)thiophene typically involves the introduction of the tert-butylsulfonyl group to a thiophene ring. One common method is the oxidation of tert-butylthiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of 3-(tert-Butylsulfonyl)thiophene often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for precise control over reaction parameters, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfonyl)thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The tert-butylsulfonyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-tert-butylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S2/c1-8(2,3)12(9,10)7-4-5-11-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVZGWWUBQJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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